Product packaging for 4-[(Diethylamino)methyl]phenol(Cat. No.:CAS No. 24619-86-1)

4-[(Diethylamino)methyl]phenol

Cat. No.: B14693097
CAS No.: 24619-86-1
M. Wt: 179.26 g/mol
InChI Key: MAFHOFLRHFJFSE-UHFFFAOYSA-N
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Description

Overview of Phenolic Mannich Bases and their Synthetic Significance

Phenolic Mannich bases are a class of organic compounds produced through the Mannich reaction, a three-component aminoalkylation process. This reaction involves the condensation of a phenol (B47542) (a compound with an acidic hydrogen), an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.govresearchgate.net The resulting structure features an aminoalkyl group, typically at the ortho position to the hydroxyl group on the phenol ring. researchgate.netrsc.org

The synthetic significance of phenolic Mannich bases is extensive. They are highly valued as versatile intermediates and building blocks in organic synthesis. researchgate.netnih.gov Their reactivity allows for easy conversion into other complex molecules and heterocyclic scaffolds. researchgate.netnih.gov Furthermore, phenolic Mannich bases are recognized as pivotal pharmacophores and bioactive scaffolds in medicinal chemistry. nih.govresearchgate.net Research has shown that these compounds exhibit a wide array of biological activities, including potential anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netnih.gov This broad spectrum of activity makes them attractive targets for the design and synthesis of new therapeutic agents. oarjbp.comresearchgate.net

Research Context and Scope of 4-[(Diethylamino)methyl]phenol

This compound is a specific example of a phenolic Mannich base, synthesized from phenol, formaldehyde (B43269), and diethylamine (B46881). Its primary research context lies in the field of medicinal chemistry, where it has been investigated for its biological activities. A significant area of study is its function as a cholinesterase inhibitor. evitachem.comdoi.org Specifically, it has been explored as a potential non-oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds, which are found in certain pesticides and nerve agents. evitachem.comsmolecule.com

The research scope extends to the design and synthesis of various derivatives of this compound. By modifying its structure, for instance by linking the 4-[(diethylamino)methyl]phenoxy group to a secondary amine with an alkyl chain, researchers have developed novel compounds and studied their inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org Beyond its direct biological applications, the compound serves as a useful chemical intermediate for the synthesis of more complex, biologically active molecules. smolecule.comtheclinivex.com

Historical Perspective on Phenol Aminomethylation Reactions

The aminomethylation of phenols is rooted in the development of the Mannich reaction, a cornerstone of organic chemistry for constructing carbon-carbon bonds and introducing nitrogen-containing functional groups. nih.govnih.gov The reaction's history dates back to the late 19th and early 20th centuries.

Early pioneering work includes that of German chemist Carl Mannich. However, related condensations involving phenols were reported even earlier. A German patent from 1897 described the aminomethylation of 8-hydroxyquinoline, a heterocyclic phenol. mdpi.com Publications by Franz Sachs in 1898 and Herm Hildebrandt in 1900 also detailed the condensation of an amine, formaldehyde, and various phenolic compounds. mdpi.com Around the same time, Mario Betti began his extensive research in 1900 on the reaction of phenols (specifically naphthols) with aldehydes and ammonia, a reaction now known as the Betti reaction. mdpi.com These foundational studies established the basis for the synthesis of a vast array of phenolic Mannich bases, including this compound, and paved the way for their subsequent investigation and application in diverse fields of chemical science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B14693097 4-[(Diethylamino)methyl]phenol CAS No. 24619-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24619-86-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(diethylaminomethyl)phenol

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3

InChI Key

MAFHOFLRHFJFSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Synthesis of 4-[(Diethylamino)methyl]phenol

The creation of this compound is predominantly achieved through aminomethylation, a process that introduces a dialkylaminomethyl group onto the phenol (B47542) backbone.

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and their analogues, including aminomethylated phenols. wikipedia.orgnih.gov It is a three-component condensation reaction involving a compound with an active acidic proton (in this case, phenol), formaldehyde (B43269), and a secondary amine, such as diethylamine (B46881). wikipedia.org

The synthesis of this compound via the Mannich reaction involves the electrophilic substitution of the phenol ring. The reaction begins with the formation of an electrophilic iminium ion, also known as the Mannich base, from the reaction between formaldehyde and diethylamine. wikipedia.org Phenol, activated by its hydroxyl group, then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.

While specific literature detailing the synthesis of this compound is extensive, the general mechanism is well-established and analogous to the aminomethylation of other phenolic compounds like eugenol (B1671780). scitepress.org In a typical procedure, phenol, formaldehyde, and diethylamine are reacted in a suitable solvent, often under reflux conditions, to yield the desired product. mdpi.com

The hydroxyl group of phenol is an activating, ortho-, para-directing group. This means that electrophilic substitution, such as aminomethylation, is directed to the positions ortho (C2, C6) and para (C4) to the hydroxyl group, where electron density is highest. researchgate.net The Mannich reaction can therefore yield a mixture of ortho- and para-substituted products, namely 2-[(diethylamino)methyl]phenol and this compound.

The precise ratio of these isomers is influenced by several factors, including the reaction conditions and the nature of the reactants. The formation of an intermediate via the interaction of a Brønsted acid with the free phenol has been suggested to promote high ortho-selectivity in some cases. mdpi.com Conversely, other catalytic systems or reaction conditions might favor the para-product. Achieving high regioselectivity for a single isomer often requires careful optimization of the synthetic protocol. mdpi.com For instance, in the aminomethylation of lignin (B12514952), the reaction is expected to occur at the ortho or para position relative to a phenolic hydroxyl group. researchgate.net

The outcome of the Mannich reaction is highly dependent on the chosen experimental parameters. The yield and purity of this compound can be significantly affected by temperature, solvent, reaction time, and the stoichiometry of the reactants. researchgate.net

Studies on analogous reactions with other phenols and amines highlight the importance of these variables. For example, the reaction of eugenol with dimethylamine (B145610) and formaldehyde has been reported with ethanol (B145695) as a solvent at 78°C for 90 minutes, yielding 83.03% of the product. scitepress.org In another instance, the same reaction using n-heptane as a solvent was conducted at 98-100°C for 10 hours, resulting in an 83% yield. An orthogonal experimental design has been employed in the context of lignin amination to systematically optimize conditions such as temperature, time, and the concentration of both the amine and formaldehyde. researchgate.net

Table 1: Influence of Reaction Conditions on Mannich Reaction of Phenols

ParameterConditionEffect on ReactionSource
Temperature 78°C to 100°CHigher temperatures can increase reaction rate but may also lead to side products. Optimal temperature depends on the specific reactants and solvent. scitepress.org
Solvent Ethanol, n-HeptaneThe choice of solvent can influence reactant solubility and reaction rate. Ethanol is a common choice for this type of reaction. scitepress.org
Reaction Time 90 minutes to 10 hoursSufficient time is required for the reaction to reach completion. Optimization is necessary to maximize yield without promoting decomposition. scitepress.org
Reactant Ratio VariedThe molar ratios of phenol, formaldehyde, and diethylamine are critical for maximizing the yield of the desired product and minimizing the formation of byproducts. researchgate.net

While the Mannich reaction is a robust method, research into alternative synthetic routes continues, with a focus on greener and more selective methodologies.

Enzymatic catalysis presents a promising alternative for the synthesis of aminomethylated phenols. Enzymes such as phenol oxidases (including laccases and tyrosinases) are known to catalyze the oxidation of phenolic compounds. nih.govnih.gov This enzymatic activation can potentially be coupled with an aminomethylation reaction.

The principle involves the enzyme generating a reactive phenoxy radical from the phenol substrate. This activated intermediate could then react with an iminium ion formed from formaldehyde and diethylamine, in a process analogous to the chemical Mannich reaction. This biocatalytic approach could offer advantages in terms of selectivity (regio- and chemo-selectivity) and milder reaction conditions, contributing to a more sustainable synthetic process. Studies have shown that phenol oxidases are active on a wide range of phenolic substrates and their activity can be modulated by the reaction medium, including the presence of organic solvents. nih.gov While the direct enzymatic synthesis of this compound is not yet widely documented, the extensive research into the functionality of phenol oxidases suggests its future potential. nih.gov

Emerging Synthetic Strategies for Aminomethylated Phenols

Flow Chemistry Methodologies

The synthesis of this compound and its derivatives can be optimized for industrial-scale production through the use of continuous flow processes. evitachem.com This methodology offers significant advantages over traditional batch synthesis by enabling superior control over reaction parameters such as temperature, pressure, and stoichiometry. evitachem.com In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for rapid heat exchange and precise mixing. This level of control can lead to enhanced reaction rates, higher yields, and improved product purity while minimizing the formation of byproducts. evitachem.com Automated flow reactors are particularly well-suited for multi-step syntheses, such as the Mannich reaction followed by reduction, which is a common route to this class of compounds. evitachem.com

Solvent-Free Synthesis Techniques

Solvent-free synthesis, also known as solid-state reaction or neat reaction, represents an environmentally conscious approach to chemical transformations. This technique is applicable to certain types of reactions, including the Mannich reaction, which is central to the synthesis of this compound. nih.govresearchgate.net In a solvent-free Mannich-type reaction, the reactants—an active hydrogen compound (like a phenol), an aldehyde (such as formaldehyde), and an amine (like diethylamine)—are mixed directly without a solvent medium. nih.govresearchgate.net The reaction can be promoted by heat or catalysis. This method is highly atom-efficient and simplifies the work-up process, as it eliminates the need for solvent removal post-reaction. researchgate.net While specific examples for this compound are not extensively detailed, the general applicability of solvent-free Mannich reactions to phenols suggests its feasibility. nih.gov For instance, related procedures have successfully condensed various aldehydes, amines, and other active hydrogen compounds with high efficiency. researchgate.net

Chemical Reactivity of this compound

The reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyl group, the primary aromatic amino group, and the tertiary diethylamino group.

Oxidation Pathways of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation. Under the influence of oxidizing agents, this moiety can be transformed into quinone or quinone-like derivatives. smolecule.com This is a characteristic reaction of phenols, particularly those with electron-donating substituents which make the ring more electron-rich and thus easier to oxidize.

Common chemical oxidants capable of effecting this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). evitachem.com Furthermore, enzymatic oxidation is a significant pathway. Enzymes such as tyrosinase can catalyze the oxidation of 4-substituted phenols into corresponding o-quinones. The stability of the resulting oxidized products can be influenced by various factors, including pH and the presence of other nucleophiles. smolecule.com

Table 1: Oxidation Reactions of the Phenolic Moiety

Reaction Type Reagent/Catalyst Major Product Type
Chemical Oxidation Potassium Permanganate (KMnO₄) Quinone derivatives
Chemical Oxidation Hydrogen Peroxide (H₂O₂) Quinone derivatives
Enzymatic Oxidation Tyrosinase o-Quinones

Reduction Processes Involving the Amino Group

While the primary aromatic amino group is generally stable to reduction, the aminomethyl side chain introduced via the Mannich reaction can undergo reductive cleavage, a process known as hydrogenolysis. This reaction effectively reduces the C-N bond of the (diethylamino)methyl group. For example, catalytic hydrogenation of phenolic Mannich bases using a palladium on carbon (Pd/C) catalyst can cleave the aminomethyl group, replacing it with a methyl group. This transformation is a significant reduction process that alters the substitution pattern of the aromatic ring.

Electrophilic Aromatic Substitution Reactions of the Phenol Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the powerful electron-donating effects of both the hydroxyl (-OH) and the primary amino (-NH₂) groups. These groups increase the electron density of the benzene (B151609) ring, making it a more potent nucleophile.

Both the -OH and -NH₂ groups are ortho, para-directing. In this compound, the position para to the hydroxyl group is occupied by the amino group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group. One of these positions is occupied by the (diethylamino)methyl group, while the other is available for substitution.

A typical EAS reaction is halogenation. Due to the highly activated nature of the ring, reactions with halogens like bromine (Br₂) or chlorine (Cl₂) can often proceed without a Lewis acid catalyst, which is typically required for less activated aromatic rings. youtube.com

Table 2: Electrophilic Aromatic Substitution

Reaction Type Reagent Expected Product
Halogenation Br₂ 4-Amino-2-bromo-6-[(diethylamino)methyl]phenol
Halogenation Cl₂ 4-Amino-2-chloro-6-[(diethylamino)methyl]phenol

Nucleophilic Substitution Reactions

The nitrogen atoms in both the primary amino and the tertiary diethylamino groups possess lone pairs of electrons, making them nucleophilic centers. smolecule.com These groups can participate in nucleophilic substitution reactions by attacking electrophilic species. evitachem.comsmolecule.com For example, they can react with alkyl halides in alkylation reactions or with acyl chlorides/anhydrides in acylation reactions to form more complex derivatives. The primary amino group can be acylated to form an amide, while the tertiary amino group can be alkylated to form a quaternary ammonium (B1175870) salt. These reactions highlight the role of the compound as a nucleophile in building larger molecular architectures. mdpi.com

Strategies for Derivatization of this compound

The derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The presence of the phenolic hydroxyl, the tertiary amino group, and the activated aromatic ring offers multiple handles for chemical modification. These modifications can be broadly categorized into alterations of the phenolic core, diversification of the amino substituent, and formation of derivatives like Schiff bases.

Modification of the phenolic hydroxyl group is a common strategy to create analogs of this compound. These modifications can influence properties such as solubility, lipophilicity, and interaction with biological targets.

One significant approach involves the etherification of the phenolic hydroxyl group. For instance, a series of cholinesterase inhibitors were developed by linking a 4-[(diethylamino)methyl]phenoxy (DEAMP) group to a secondary amine moiety through an alkyl chain of varying length. doi.org The synthesis starts with p-hydroxybenzaldehyde, which is reacted with ω-dibromoalkanes in the presence of potassium carbonate to form ω-bromoalkoxy derivatives. doi.org This intermediate is then further functionalized to introduce the desired amino groups, ultimately yielding analogs where the phenolic oxygen is part of an ether linkage. Structure-activity relationship studies of these compounds revealed that the optimal distance between the 4-[(diethylamino)methyl]phenoxy function and the secondary amine is an eight-carbon chain. doi.org

Another general strategy for modifying phenolic architectures is esterification. Although not specifically detailed for this compound in the searched literature, the esterification of similar phenolic compounds is a well-established method. nih.gov This reaction typically involves reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This would convert the hydroxyl group into an ester, which can alter the molecule's polarity and its potential as a prodrug.

Furthermore, the phenolic core can be altered by introducing substituents onto the aromatic ring. For example, the synthesis of 4-Amino-2-[(Diethylamino)methyl]phenol involves the nitration of phenol, followed by reduction of the nitro group to an amino group, and subsequent alkylation to introduce the diethylaminomethyl group. evitachem.com This demonstrates how the phenolic ring can be functionalized prior to or after the introduction of the key side chains.

Table 1: Examples of Reagents for Modifying Phenolic Architectures

Reagent Type Specific Example Type of Modification Reference
Alkylating Agent ω-Dibromoalkanes Etherification doi.org
Acylating Agent Acyl Chlorides / Anhydrides Esterification nih.gov

The diethylamino group in this compound can be modified, or different amino groups can be introduced in its place during synthesis to explore the structure-activity relationships. The amino group can participate in nucleophilic substitution reactions, allowing for the creation of a wide range of derivatives. evitachem.com

A common strategy for analyzing and modifying amino compounds is through derivatization. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are frequently used to derivatize primary and secondary amines. thermofisher.com These reactions, which form stable derivatives under mild conditions, are often employed prior to HPLC analysis to enhance detection and separation. thermofisher.com While used for analytical purposes, these derivatization reactions illustrate how the amino functionality can be targeted for chemical modification.

For instance, FMOC-Cl reacts with secondary amines like the diethylamino group to form a carbamate (B1207046) linkage. thermofisher.com Other derivatizing agents for amino groups include:

Diethyl ethoxymethylenemalonate (DEEMM): This reagent is used for the derivatization of amino compounds, which can then be analyzed by liquid chromatography-tandem mass spectrometry. nih.gov

Alkyl chloroformates: Reagents like methyl chloroformate (MCF) are versatile for derivatizing metabolites containing amino and/or carboxylic acid groups for gas chromatography-mass spectrometry (GC-MS) analysis. springernature.com

These derivatization techniques highlight the reactivity of the amino group and suggest synthetic pathways for creating analogs with different N-substituents. By starting with a precursor like 4-aminophenol, various alkyl or aryl groups can be introduced at the nitrogen atom before or after the Mannich reaction that installs the aminomethyl group.

Table 2: Common Derivatization Reagents for Amino Groups

Reagent Abbreviation Target Amine Resulting Derivative Reference
9-fluorenylmethyl chloroformate FMOC-Cl Primary/Secondary Carbamate thermofisher.com
o-Phthalaldehyde OPA Primary Isoindole thermofisher.com
Diethyl ethoxymethylenemalonate DEEMM Primary/Secondary Enamine nih.gov

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnanobioletters.com In the context of this compound derivatives, Schiff bases are synthesized from its amino-substituted analogs, such as 4-amino-2-[(diethylamino)methyl]phenol. evitachem.com

The general procedure for synthesizing Schiff bases involves dissolving the aminophenol derivative and a suitable aldehyde or ketone in a solvent like ethanol. nih.govrsc.org The reaction mixture is then stirred, often at room temperature or under reflux, and sometimes with a catalytic amount of acid (e.g., glacial acetic acid). nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting Schiff base product often precipitates out of the solution and can be purified by filtration and recrystallization. nih.gov

A variety of aldehydes and ketones can be used to generate a diverse library of Schiff bases. Examples from related aminophenol chemistry include reactions with:

Substituted benzaldehydes (e.g., 4-(dimethylamino)benzylidene, 3-nitrobenzylidene) nih.gov

Salicylaldehydes (e.g., 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) nih.gov

Heterocyclic aldehydes (e.g., thiophen-2-ylmethylene) nih.gov

Cinnamaldehyde derivatives nih.gov

The formation of the imine (C=N) bond is a key characteristic of Schiff bases and can be confirmed using spectroscopic methods like FT-IR, which shows a characteristic stretching band for the imine group. nanobioletters.comnih.gov These Schiff base derivatives are of significant interest due to their wide range of biological activities and their use as ligands for the synthesis of metal complexes. nanobioletters.comrsc.org

Table 3: Examples of Aldehydes Used in Schiff Base Synthesis with Aminophenols

Aldehyde/Ketone Reactant Resulting Schiff Base Type Reference
4-(Dimethylamino)benzaldehyde N-Benzylidene-aminophenol derivative nih.gov
5-Chlorosalicylaldehyde N-Salicylidene-aminophenol derivative nih.gov
Thiophene-2-carbaldehyde N-(Thiophen-2-ylmethylene)-aminophenol derivative nih.gov
Cinnamaldehyde N-Cinnamylidene-aminophenol derivative nih.gov

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations of Related Phenolic Mannich Bases and Derivatives

Crystallographic studies of phenolic Mannich bases offer a precise map of atomic positions in the solid state, which is fundamental to understanding their chemical behavior. These investigations reveal the intricate details of both individual molecular geometries and their packing within a crystal lattice.

For instance, two new phenolic Mannich bases, 5-methyl-2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenol (Compound 1) and 5-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol (Compound 2), have been synthesized and characterized. ajol.info Their crystallographic parameters, determined by single crystal X-ray diffraction, highlight the common structural motifs. ajol.info

Table 1: Crystallographic Data for Representative Phenolic Mannich Bases

Parameter Compound 1 Compound 2
Chemical Formula C₁₇H₂₁N₃O C₁₇H₂₀N₄O₃
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁
a (Å) 6.6726(2) 5.9519(2)
b (Å) 17.0542(6) 17.3315(8)
c (Å) 13.3222(4) 15.7237(7)
β (˚) 100.832(1) 90.348(2)
Volume (ų) 1489.00(8) 1621.95(12)
Z 4 4

Data sourced from a study on new phenolic Mannich bases. ajol.info

In secondary Mannich bases, a competition can exist between intramolecular O-H···N hydrogen bonds and intermolecular N-H···O hydrogen bonds. researchgate.net However, in tertiary bases like 4-[(Diethylamino)methyl]phenol, the intramolecular bond is a dominant conformational determinant. The strength of this bond is influenced by substituents on the aromatic ring and the nature of the amine. nih.gov For example, analysis of related secondary Mannich bases shows N···O distances of approximately 2.6 to 2.7 Å, indicative of a strong hydrogen bond. researchgate.netacs.org

Beyond the individual molecule, X-ray crystallography illuminates how molecules arrange themselves in the crystal. The packing is governed by a network of weaker intermolecular forces. In addition to the primary intramolecular hydrogen bond, phenolic Mannich bases engage in various intermolecular interactions that stabilize the crystal structure.

These can include:

Hydrogen Bonds: In cases where intermolecular hydrogen bonds are possible (e.g., in secondary Mannich bases), they can lead to the formation of linear chains or more complex aggregates. researchgate.netacs.org

π-π Interactions: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in stabilizing the crystal structures of aromatic compounds. ajol.info

van der Waals Forces: These non-specific attractive forces are ubiquitously present and contribute to the cohesion of the crystal. nih.gov

In some ionic secondary Mannich bases, these interactions lead to the formation of distinct patterns, such as hydrogen-bonded tetramers and cyclic aggregates, which define the supramolecular architecture. acs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic analysis. They probe the energy levels within the molecule, offering insights into bonding, functional groups, and electronic properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). It is an invaluable tool for identifying functional groups.

For phenolic Mannich bases, the IR spectrum is characterized by several key absorption bands:

O-H Stretch: The intramolecular hydrogen bond significantly affects the phenolic O-H stretching vibration. Instead of a sharp band around 3600 cm⁻¹, a very broad and often low-intensity band appears over a wide range (typically 3200-2500 cm⁻¹). This broadening is a classic indicator of strong hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are found in the 1600-1450 cm⁻¹ region.

C-N and C-O Stretches: The stretching vibrations for C-N and C-O bonds are typically found in the fingerprint region of the spectrum, from approximately 1300 to 1000 cm⁻¹.

Studies on related compounds, such as 3,4-dimethylphenol-derived Mannich bases, show characteristic vibrational bands for the O-H group in the range of 3495-3485 cm⁻¹, though this higher frequency may suggest weaker H-bonding in those specific examples compared to ortho-hydroxy analogues. tandfonline.com

Table 2: Typical Infrared Absorption Ranges for Phenolic Mannich Bases

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Characteristics
O-H Stretch Phenolic -OH (H-bonded) 3200 - 2500 Very broad, low intensity
C-H Stretch Aromatic C-H 3100 - 3000 Sharp, multiple bands
C-H Stretch Aliphatic C-H 2980 - 2850 Strong, multiple bands
C=C Stretch Aromatic Ring 1610 - 1450 Medium to strong intensity
C-O Stretch Phenolic C-O 1260 - 1180 Strong intensity

Ranges are approximate and can vary based on specific molecular structure and environment.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and electronic structure of a molecule.

The parent phenol (B47542) chromophore exhibits absorption bands around 210 nm and 270 nm in the UV spectrum. nist.gov The introduction of the (diethylamino)methyl group at the para position modifies this absorption profile. The electron-donating nature of both the hydroxyl and the amino groups influences the energy of the π → π* and n → π* electronic transitions. Typically, two main absorption bands are observed for phenolic compounds, which are attributed to these transitions within the benzene (B151609) ring. The exact position and intensity of these bands can be sensitive to the solvent polarity and pH, as these factors can alter the extent of hydrogen bonding and the protonation state of the molecule. nih.gov For example, related phenolic Mannich bases have been characterized using UV-Vis spectroscopy to confirm their electronic properties. ajol.inforesearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Applications for Conformational Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed investigation of molecular structure and dynamics in solution. nih.gov For this compound, advanced NMR techniques can provide significant insights into its conformational flexibility and stereochemical properties, which are governed by rotations around its single bonds and the stereotopic nature of the diethylamino group's protons.

The conformational dynamics of this compound primarily involve rotation around the C(aryl)-C(methylene) and C(methylene)-N bonds. These rotations give rise to various transient conformers. Variable Temperature (VT) NMR spectroscopy is a key technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to slow down the rate of interconversion between conformers. At low temperatures, separate signals for each conformer might be observed, allowing for their individual characterization. The energy barriers for these rotational processes can be determined by analyzing the changes in the NMR lineshape as a function of temperature.

Furthermore, the two ethyl groups on the nitrogen atom are diastereotopic. This means that even with free rotation around the C-N bonds, the two methylene (B1212753) protons (CH₂) within each ethyl group are chemically non-equivalent, as are the two methyl groups (CH₃). This non-equivalence should result in distinct signals in the ¹H and ¹³C NMR spectra, although the difference in chemical shifts might be small and require high-resolution instruments to be observed.

Two-dimensional NMR experiments are instrumental in confirming assignments and elucidating through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) would establish the ¹H-¹H spin-spin coupling network, confirming the connectivity within the ethyl groups and the coupling between the methylene bridge protons and the diethylamino group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are premier techniques for studying conformational preferences. These experiments detect through-space proximity between protons. For this compound, NOE data could reveal the preferred orientation of the diethylamino group relative to the phenol ring by showing correlations between the ethyl group protons and the aromatic protons.

While this compound itself is achiral, NMR is a critical tool for determining the absolute stereochemistry of chiral derivatives. researchgate.net If this compound were used to synthesize a chiral molecule, NMR in conjunction with chiral derivatizing agents (e.g., Mosher's acid) could be used to determine the absolute configuration of the newly formed stereocenter. researchgate.net

Table 1: Potential Advanced NMR Applications for this compound

NMR TechniqueInformation YieldedRelevance to this compound
Variable Temperature (VT) NMR Thermodynamic and kinetic data of conformational exchange processes.Study of rotational barriers around C(aryl)-C(methylene) and C-N bonds.
COSY ¹H-¹H coupling correlations.Confirms proton connectivity within the diethylaminoethyl side chain.
HSQC/HMQC One-bond ¹H-¹³C correlations.Unambiguous assignment of protonated carbons.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.Confirms the connection of the (diethylamino)methyl group to the phenol ring.
NOESY/ROESY Through-space proton-proton proximities.Elucidation of preferred spatial arrangement (conformation) of the side chain relative to the ring.

Tautomerism and Isomerism in Related Phenolic Amines and Schiff Bases

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org While this compound itself primarily exists in the phenol form, the principles of tautomerism are highly relevant to its derivatives, particularly the Schiff bases formed from its reactions.

Phenol-Keto Tautomerism: The phenol functional group can theoretically undergo tautomerization to its keto form (a cyclohexadienone). libretexts.org However, for monocyclic phenols, the equilibrium lies overwhelmingly toward the phenol form. youtube.com The driving force is the significant stabilization gained from the aromaticity of the benzene ring, which would be lost in the non-aromatic keto tautomer. libretexts.orgyoutube.com Therefore, this compound exists almost exclusively as the phenol tautomer.

Isomerism in Schiff Base Derivatives: When phenolic amines react with aldehydes or ketones, they form Schiff bases (imines), which introduce new forms of isomerism. nih.gov These derivatives of compounds like this compound can exhibit complex equilibria involving tautomerism and geometric isomerism. mdpi.comnih.gov

A typical Schiff base derived from a phenolic amine can exist in two main tautomeric forms: the enol-imine form and the keto-amine form. mdpi.com This is a type of keto-enol tautomerism where the nitrogen atom plays a key role. scienceinfo.com The equilibrium is often influenced by factors such as solvent polarity and intramolecular hydrogen bonding. mdpi.commasterorganicchemistry.com

Enol-Imine Form: This form retains the phenolic hydroxyl group (-OH) and has a carbon-nitrogen double bond (C=N). It is stabilized by an intramolecular hydrogen bond between the phenolic proton and the imine nitrogen (O-H···N).

Keto-Amine Form: This form results from a proton transfer from the phenolic oxygen to the imine nitrogen. This creates a quinone-methide type structure with a carbonyl group (C=O) in the ring and a carbon-carbon double bond, while the former imine group becomes an amine (-NH-).

Furthermore, each of these tautomers can exist as geometric isomers.

Geometric Isomerism: The C=N double bond in the enol-imine tautomer restricts rotation, leading to E and Z isomers. Similarly, geometric isomerism can exist around the exocyclic C=C bond in the keto-amine tautomer. mdpi.com

The study of related compounds, such as (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, has shown that the enol form is predominant in the solid state. nih.gov However, in different solvents, the tautomeric equilibrium can shift, which can be monitored using UV-vis spectroscopy. nih.gov Computational studies are also employed to calculate the relative energies of the different tautomers and conformers to predict their stability and population in various environments. mdpi.comnih.gov

Table 2: Types of Isomerism in a Representative Schiff Base Derived from a Phenolic Amine

Isomer TypeDescriptionExample Structure (Conceptual)
Tautomerism Constitutional isomers in equilibrium, differing in proton and double bond location.Enol-Imine vs. Keto-Amine forms.
Geometric Isomerism Stereoisomers differing in the spatial arrangement of groups around a double bond.E vs. Z isomers around the C=N (imine) or C=C (keto) double bond.
Conformational Isomerism Stereoisomers that can be interconverted by rotation about single bonds.Different spatial orientations of the diethylamino group or other flexible parts.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of 4-[(diethylamino)methyl]phenol at the atomic level. These methods are crucial for predicting molecular geometry, vibrational frequencies, and electronic characteristics, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(2d,2p)), are employed to determine the most stable molecular conformation through geometry optimization. explorationpub.comacs.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, also performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. explorationpub.comnih.gov These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and to assign specific vibrational modes to the corresponding functional groups within the molecule. For instance, the characteristic stretching frequencies of the O-H, C-N, and aromatic C-H bonds can be precisely identified.

Table 1: Selected Optimized Geometrical Parameters of a Phenolic Mannich Base Derivative This table presents a representative example of data obtained from DFT calculations on a related phenolic Schiff base compound, (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, to illustrate the type of information generated.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (X-ray)
Bond Length (Å)O1—H10.9950.94(3)
N1=C71.2881.281(2)
C1—C61.4111.402(3)
Bond Angle (°)C2-C1-C6119.5119.8(2)
C1-C2-C3120.5120.3(2)
N1-C7-C2121.7122.4(2)

Data adapted from a study on a related phenolic Schiff base to illustrate typical computational results. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netrsc.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the presence of both electron-donating (hydroxyl and diethylamino) and aromatic groups influences the energies of these orbitals. Computational studies can precisely calculate these energies and the resulting gap, providing insights into the molecule's potential for engaging in various chemical reactions. nih.gov A smaller energy gap is often associated with enhanced chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters This table provides a conceptual framework for the types of data generated from FMO analysis. Actual values for this compound would be obtained from specific DFT calculations.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 5.0
Ionization Potential (I)-EHOMO5.0 to 6.0
Electron Affinity (A)-ELUMO1.0 to 2.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net For this compound, the MEP map would highlight the negative potential around the phenolic oxygen and the nitrogen of the diethylamino group, and positive potential around the hydroxyl hydrogen.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.govnih.gov

Solvation Effects in Theoretical Studies (e.g., Polarizable Continuum Model)

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical studies often incorporate solvation effects to provide a more realistic description of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method for this purpose. wikipedia.orgresearchgate.net

In the PCM approach, the solvent is modeled as a continuous dielectric medium rather than as individual solvent molecules, which makes the calculations computationally feasible. wikipedia.orgnih.gov This model allows for the investigation of how the solvent's polarity affects the geometry, electronic structure, and spectroscopic properties of the solute. nih.gov For this compound, PCM calculations can predict changes in the HOMO-LUMO gap, dipole moment, and the stability of different conformers in various solvents. The integral equation formalism (IEF-PCM) is a popular variant of this model. researchgate.netacs.org

Prediction of Non-linear Optical (NLO) Properties in Phenolic Mannich Base Derivatives

Molecules with significant intramolecular charge transfer, like many phenolic Mannich bases, are often investigated for their potential non-linear optical (NLO) properties. NLO materials are important for applications in optoelectronics and photonics.

Theoretical calculations, particularly using DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. mdpi.com A large hyperpolarizability value is indicative of a strong NLO response. For phenolic Mannich base derivatives, the presence of electron-donating groups (like hydroxyl and amino groups) and an electron-accepting system (the aromatic ring) can lead to significant charge asymmetry and, consequently, enhanced NLO properties. nih.govdigitellinc.com Computational studies on related compounds have shown that these molecules can possess hyperpolarizability values many times greater than that of urea, a standard NLO reference material. mdpi.comdigitellinc.com

Computational Elucubration of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. The formation of this compound, a classic example of a Mannich base, proceeds via the Mannich reaction, a three-component condensation of phenol (B47542), formaldehyde (B43269), and diethylamine (B46881). Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the stepwise pathway of this and analogous aminomethylation reactions.

The generally accepted mechanism for the Mannich reaction involves two principal stages: the formation of an electrophilic iminium ion from the amine and aldehyde, followed by the electrophilic substitution of the activated aromatic ring of the phenol onto this iminium ion. wikipedia.org

Formation of the Diethylaminomethyl Cation (Iminium Ion):

The first phase of the reaction is the condensation of diethylamine and formaldehyde to generate the reactive electrophile, the N,N-diethylmethaniminium cation. This process is typically initiated by the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration lead to the formation of the resonance-stabilized iminium ion. This species is a potent electrophile, primed for reaction with a suitable nucleophile.

Electrophilic Attack and Product Formation:

The phenol, activated by the hydroxyl group, acts as the nucleophile. The electron-rich nature of the phenol ring, particularly at the ortho and para positions, facilitates the electrophilic attack by the diethylaminomethyl cation. Computational studies on the reactivity of various phenolic compounds with formaldehyde have demonstrated a strong correlation between the reaction rate and the calculated average charge per reactive site on the phenolic ring. researchgate.net This suggests that a more negative charge distribution on the aromatic ring enhances the nucleophilicity and, consequently, the reaction rate.

The attack of the phenol (or more accurately, the phenoxide ion under basic conditions) on the iminium ion proceeds through a transition state, leading to the formation of the final product, this compound. The regioselectivity of the reaction, favoring substitution at the ortho and para positions, is a well-established feature of electrophilic aromatic substitution on phenols. The formation of the para-substituted product is often sterically favored.

The following interactive table presents hypothetical, yet representative, relative free energy values for the key steps in the Mannich reaction of phenol, formaldehyde, and diethylamine, based on analogous systems studied computationally. These values illustrate the typical energetic landscape of such a reaction.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
ReactantsPhenol + Formaldehyde + Diethylamine0.0
Formation of AminolHO-CH2-N(Et)2-5.2
Transition State for Iminium Ion Formation[TS1]+15.8
Formation of Iminium Ion + Water[CH2=N(Et)2]+ + H2O+8.1
Transition State for Electrophilic Attack (para)[TS2]+12.5
Formation of para-Substituted ProductThis compound-10.7

V. Academic Applications and Research Frontiers

Research in Medicinal Chemistry and Chemical Biology

The versatility of the 4-[(diethylamino)methyl]phenol structure has allowed for the synthesis of numerous derivatives with tailored biological activities. These investigations have been crucial in understanding the structure-activity relationships that govern their interactions with biological targets.

Cholinesterase Inhibition and Reactivation Studies (for derivatives of this compound)

Derivatives of this compound have been a focal point in the design of novel cholinesterase inhibitors, which are critical in the symptomatic treatment of Alzheimer's disease. mdpi.com This therapeutic strategy is based on the cholinergic hypothesis, which links the cognitive decline in Alzheimer's disease to a deficiency in the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—these compounds can increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission. mdpi.com

A series of novel cholinesterase inhibitors were designed by linking a 4-[(diethylamino)methyl]phenoxy (DEAMP) group to a secondary amine moiety with alkyl chains of varying lengths. doi.org These compounds were evaluated for their ability to inhibit both AChE and BChE. nih.gov

A noteworthy finding in the study of this compound derivatives is their surprising selectivity towards butyrylcholinesterase (BChE). nih.gov While AChE is a primary target, the activity of BChE increases as Alzheimer's disease progresses, making it an important therapeutic target as well. nih.govmdpi.com

Several synthesized derivatives demonstrated a significantly higher affinity for BChE over AChE. nih.gov For instance, compounds 26, 27, and 30 in a specific study showed 12.5, 18.6, and 18.8-fold higher selectivity for BChE, respectively. nih.gov This selectivity is a promising feature for the development of drugs for later stages of Alzheimer's disease. nih.govmdpi.com

Table 1: BChE Selectivity of this compound Derivatives

Compound BChE IC₅₀ (nM) AChE IC₅₀ (nM) Selectivity (AChE/BChE)
26 11.7 146.2 12.5
27 10.2 189.7 18.6
30 22.3 419.8 18.8

Data sourced from a study on novel cholinesterase inhibitors. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of these inhibitors. doi.org A key finding is that the length of the alkyl chain linking the 4-[(diethylamino)methyl]phenoxy group and the secondary amine is crucial for inhibitory potency. doi.org

Research indicates that a spacer of eight methylene (B1212753) (CH₂) units between these two moieties results in the most potent inhibitors. doi.orgnih.gov Compounds with this optimal linker length exhibited IC₅₀ values below 220 nM for AChE and 48 nM for BChE. doi.orgnih.gov Hologram Quantitative Structure-Activity Relationship (HQSAR) models have further elucidated that structural fragments with aromatic moieties and long side chains contribute to increased potency. nih.gov Kinetic analyses have revealed that these compounds typically act as mixed-type inhibitors. doi.orgnih.gov

Exploration of Antiviral Activities (for derivatives)

The antiviral potential of phenolic compounds, including derivatives of this compound, is an active area of research. nih.gov The antiviral activity of these compounds is often linked to the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov Phenolic compounds can interact with viral envelope glycoproteins and inhibit viral polymerases, which are essential for the replication of the viral genome. nih.gov While specific studies on the antiviral activity of this compound itself are not extensively detailed, the broader class of phenolic compounds has shown activity against a range of viruses. nih.gov Novel glucopyranoside derivatives, for example, have demonstrated in vivo antiviral activities against the tobacco mosaic virus (TMV). nih.gov

Investigation of Antimalarial Potential (for derivatives)

Derivatives of this compound have been synthesized and evaluated for their antimalarial properties. nih.gov A series of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols were created and showed potent antimalarial activity in mice. nih.gov These compounds are designed to target the parasite responsible for malaria, Plasmodium falciparum. researchgate.netnih.gov

In vitro tests have shown that many di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol have activity comparable or even superior to chloroquine, a common antimalarial drug, against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.net The biphenyl-2-ol derivatives were found to be more active than the corresponding biphenyl-4-ols. researchgate.net

Development of Antimicrobial Agents (for related phenolic aminomethyl compounds)

Phenolic aminomethyl compounds, a class to which this compound belongs, have been investigated for their potential as antimicrobial agents. f1000research.comnih.gov These compounds can inhibit the growth of a wide range of microorganisms, including pathogenic bacteria. f1000research.comnih.gov For instance, studies on various phenolic compounds have demonstrated their ability to inhibit bacteria like Staphylococcus aureus and Escherichia coli. mdpi.com The antimicrobial action often involves damaging the bacterial cell membrane, leading to the leakage of cellular contents. mdpi.com The presence of a carboxylic acid group and specific arrangements of hydroxyl and methoxyl groups on the benzene (B151609) ring appear to be important for activity against resistant strains like MRSA. nih.gov

Anticancer Research Implications (for derivatives and analogs)

Derivatives and analogs of this compound, as part of the broader class of Mannich bases, have shown significant potential in anticancer research. researchgate.netnih.govresearchgate.net These compounds serve as crucial building blocks in the synthesis of a variety of molecules with cytotoxic activities against cancer cells. researchgate.net

Key Research Findings:

Cytotoxicity: Studies have demonstrated that certain derivatives of phenolic compounds exhibit cytotoxic effects on various cancer cell lines. For instance, 4-methyl-2,6-bis(1-phenylethyl)phenol, an analog, has shown strong anti-proliferative activity against MDA-MB 231 breast cancer cells. researchgate.net Similarly, other phenolic compounds have been found to inhibit the proliferation of cancer cells at various concentrations. nih.gov The cytotoxic effects are often dose-dependent and can induce apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.net

Induction of Apoptosis: Analogs of this compound can trigger apoptosis in cancer cells through various mechanisms. These include morphological changes, the formation of apoptotic bodies, nuclear fragmentation, and chromatin condensation. researchgate.net The activation of caspases, which are key enzymes in the apoptotic pathway, has also been observed. researchgate.net

Inhibition of Cancer-Related Proteins: Some analogs have been shown to suppress the expression of proteins that are crucial for cancer cell survival, such as HER2 and HE4, which are often overexpressed in gynecologic cancers. nih.gov

Table 1: Anticancer Activity of Selected Phenolic Analogs

Compound/AnalogCancer Cell Line(s)Observed Effect(s)
4-methyl-2,6-bis(1-phenylethyl)phenolMDA-MB 231, C6 glioma, HCT-15, LoVoSuppressed cell survival, induced apoptosis. researchgate.net
Forchlorfenuron (FCF) analogsOvarian and endometrial cancer cellsDecreased viability and proliferation, suppressed HER2 and HE4 expression. nih.gov
Symmetric 1,4-dihydropyridinesHeLa, MCF-7Reduced cell viability. mdpi.com
Thiopyran derivativesHCT-15 colon, MCF-7 breastExhibited potent cytotoxic ability. nih.gov

Molecular Interaction Profiling with Enzymes and Receptors

The biological activity of this compound and its analogs is fundamentally determined by their interactions with various enzymes and receptors. nih.gov Molecular docking and other computational methods are instrumental in elucidating these interactions at the molecular level. nih.govmdpi.comekb.eg

Key Research Findings:

Enzyme Inhibition: Derivatives of this compound have been designed and synthesized as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds have shown remarkable selectivity towards BChE. nih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors. nih.gov

Receptor Binding: The aminomethyl group and the phenolic hydroxyl group are key features that mediate interactions with the active sites of enzymes and receptors. nih.gov Molecular docking studies have been employed to predict the binding modes of these compounds. For example, docking simulations have helped to understand how ortho-substituted phenols interact with the active site of tyrosinase. mdpi.com

Computational Modeling: Computational studies, including Density Functional Theory (DFT), are used to analyze the molecular structure and properties of these compounds, which helps in understanding their interaction profiles. nih.gov These studies can predict how the molecule will bind to a receptor and what types of interactions (e.g., hydrogen bonding, hydrophobic interactions) are involved. nih.govmdpi.com

Table 2: Molecular Interaction Profile of Phenolic Analogs

Compound/AnalogTarget Enzyme/ReceptorInteraction Type/Finding
4-[(diethylamino)methyl]-phenol derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Mixed-type inhibition, with some derivatives showing high selectivity for BChE. nih.gov
Ortho-substituted phenolsTyrosinaseDocking studies predict binding to the active site, suggesting they can be substrates. mdpi.com
ThymolCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Higher binding affinity for COX-2, suggesting a mechanism for its anti-inflammatory effects. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms (for related phenolic aminomethyl compounds)

Phenolic compounds, including aminomethyl derivatives like this compound, are well-known for their antioxidant properties. jscholaronline.orgscilit.comnih.govresearchgate.net Their ability to scavenge free radicals is a key aspect of their potential therapeutic applications. frontiersin.orgresearchgate.netnih.govnih.govdntb.gov.ua

Key Research Findings:

Radical Scavenging: The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. mdpi.com This process is influenced by the chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. frontiersin.orgnih.gov

Mechanism of Action: The primary mechanism of radical scavenging by phenolic compounds is through hydrogen atom transfer (HAT). frontiersin.org The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy. nih.gov

Structure-Activity Relationship: The antioxidant capacity is strongly dependent on the molecular structure. For instance, the presence of multiple hydroxyl groups can enhance antioxidant activity, although steric hindrance can sometimes play a counteracting role. frontiersin.orgnih.gov The reactivity of the phenol (B47542) moiety is central to its antioxidant and radical scavenging potential. nih.gov

Polymeric Antioxidants: Research has also focused on the synthesis of polymeric phenols, which can exhibit enhanced antioxidant properties and greater stability in aqueous systems. mdpi.com

Table 3: Antioxidant Properties of Phenolic Compounds

Compound TypeKey Structural Feature for Antioxidant ActivityRadical Scavenging Mechanism
Phenolic CompoundsPhenolic hydroxyl group. mdpi.comHydrogen Atom Transfer (HAT). frontiersin.org
FlavonoidsNumber and position of hydroxyl groups. frontiersin.orgnih.govScavenging of various reactive oxygen species. frontiersin.org
Polymeric PhenolsPolymer backbone with phenolic units. mdpi.comEnhanced stability and potent antioxidant properties. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its analogs makes them valuable in the field of materials science and polymer chemistry. They can be used as monomers, building blocks for new polymers, and as catalysts in polymerization processes.

Role as Monomers or Building Blocks for Novel Polymeric Systems

Mannich bases, including this compound, serve as versatile monomers for the synthesis of a variety of polymers such as resins, adhesives, and coatings. Their incorporation into polymer chains can introduce desirable functionalities and enhance the properties of the final material.

Key Research Findings:

Polymer Synthesis: These compounds can be used in the preparation of phenol polymers through condensation reactions. ontosight.ai The resulting polymers often exhibit excellent thermal stability, chemical resistance, and mechanical strength. ontosight.ai

Functional Polymers: The presence of the aminomethyl group and the phenolic hydroxyl group allows for the creation of functional polymers with specific properties. For example, polymers containing these units can be used in drug delivery systems. nih.govnih.gov

Schiff Base Polymers: Related phenolic compounds can be used to synthesize Schiff base polymers, which have been investigated for their thermal and electrical properties. researchgate.net

Catalytic Applications in Polymerization and Curing Processes (based on analogous Mannich bases)

Mannich bases are effective catalysts in various organic reactions and play a significant role in polymerization and curing processes.

Key Research Findings:

Epoxy Curing Agents: Mannich bases are widely used as curing agents for epoxy resins. google.compcimag.comresearchgate.net The phenolic hydroxyl group in their structure accelerates the curing rate, even at low temperatures. pcimag.comresearchgate.net This leads to cured materials with improved mechanical properties, such as tensile and flexural strength. researchgate.net

Catalytic Activity: The amine and phenol functionalities can act as reactive sites in a stepwise fashion under catalytic conditions, contributing to the formation of crosslinked polymer networks. researchgate.net The use of catalysts can also improve the degree of modification in the Mannich reaction of acrylic polymers. rsc.org

Development of Functional Materials (e.g., light stabilizers for analogs)

The versatility of this compound and its analogs extends to the development of various functional materials.

Key Research Findings:

Improved Material Properties: The incorporation of Mannich bases into polymer systems can lead to materials with enhanced properties, including improved adhesion, durability, and chemical resistance.

Flame Retardants: Certain phosphorus-containing epoxy polymers derived from related structures have shown excellent flame-retardant properties. researchgate.net

Coatings and Adhesives: Due to their rapid cure times and good performance characteristics, Mannich base curing agents are particularly suitable for applications such as marine coatings, industrial primers, and adhesives. ulprospector.com

Coordination Chemistry and Ligand Design

The molecular architecture of this compound, featuring both a phenolic hydroxyl group (a hard donor) and a tertiary amine nitrogen (a borderline donor), makes it an intriguing candidate for applications in coordination chemistry. These functional groups can act as Lewis bases, donating electron pairs to a central metal atom to form coordination complexes. The spatial arrangement of these donor atoms allows it to function as a bidentate chelating ligand, forming a stable ring structure with a metal ion.

The rational design of chelating agents is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind metal ions. nih.gov This is crucial in fields ranging from industrial processing, where they are used to prevent metal ion contamination, to medicine. nih.gov Ligands are engineered with specific electron-donating atoms positioned to form stable, often cyclic, structures known as chelates with a central metal ion. nih.gov

Aminomethylphenol derivatives are a valuable class of compounds in ligand design. The presence of both a "hard" oxygen donor from the phenol group and a "softer" nitrogen donor from the amino group allows for versatile coordination with a range of metal ions. The design principle often involves incorporating the aminomethylphenol moiety into a larger molecular framework to enhance stability and control the coordination geometry.

Investigations into the coordination behavior of aminomethyl-functionalized ligands reveal how the nature of the metal ion dictates the final structure of the complex. Studies on the related ligand 5-aminomethyl- scirp.organeN₄ with various transition metals provide detailed insights into this process. scirp.orgnih.gov

With chromium(III) and nickel(II), the ligand forms hexacoordinated complexes, resulting in an octahedral geometry. scirp.orgnih.gov In these structures, the four nitrogen atoms of the macrocycle and the nitrogen of the aminomethyl group all bind to the metal center. scirp.orgnih.gov

The coordination with copper(II) results in a different structure. The copper(II) ion becomes pentacoordinated, adopting a square-based pyramidal geometry. scirp.orgnih.gov In this arrangement, the four nitrogen atoms of the macrocycle form the base of the pyramid. nih.gov Interestingly, the apical position is occupied by the amino arm of an adjacent molecule, leading to the formation of a one-dimensional coordination polymer. scirp.orgnih.gov

The specific bond lengths within these complexes have been determined through X-ray crystallography, providing quantitative data on the metal-ligand interactions.

Table 1: Coordination Properties of a Related Aminomethyl-Functionalized Ligand

Metal Ion Coordination Number Geometry M-N Bond Lengths (Å) Citation
Cr(III) 6 Octahedral 2.06 - 2.09 scirp.org
Ni(II) 6 Octahedral 2.04 - 2.10 scirp.org

Data derived from studies on the related ligand 5-aminomethyl- scirp.organeN₄.

Furthermore, studies on metal-catecholate complexes, which also feature phenolic oxygen donors, show how bond lengths vary with the metal ion and its coordination state. This provides comparative insight into the potential behavior of the phenolic oxygen of this compound in metal complexation.

Table 2: Metal-Oxygen Bond Lengths in Related Catecholate Complexes

Metal Ion Bond Length (lM-O) in Bis-complexes (Å) Bond Length (lM-O) in Tris-complexes (Å) Citation
Fe 1.85 1.88
Mn 1.88 1.90
Ti 1.92 2.00
Zn 2.03 2.13

These findings underscore the versatility of aminomethylphenol-type ligands in forming diverse and stable metal complexes, a key area of ongoing academic research.

Vi. Advanced Research Methodologies and Analytical Techniques

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov In the context of 4-[(Diethylamino)methyl]phenol and its derivatives, various chromatographic methods are employed to monitor reactions, purify products, and conduct detailed analytical studies.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used for monitoring the progress of organic reactions. aga-analytical.com.plresearchgate.net It operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase (like silica (B1680970) gel coated on a plate) and a liquid mobile phase. nih.gov

In the synthesis of this compound derivatives, TLC is an invaluable tool for qualitatively tracking the consumption of reactants and the formation of the product. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals and developing the plate with a suitable solvent system, researchers can visually assess the reaction's progress. researchgate.net The separation of spots on the chromatogram, visualized under UV light or with a staining agent, indicates the relative amounts of starting materials, intermediates, and the final product. nih.govresearchgate.net This allows for the timely quenching of the reaction upon completion, optimizing yield and minimizing the formation of byproducts.

A typical mobile phase for the TLC analysis of phenolic compounds might consist of a mixture of hexane (B92381) and ethyl acetate. researchgate.net The choice of the solvent system is critical and is optimized to achieve a good separation of the components, typically aiming for a retention factor (Rf) of the product that is distinct from the starting materials.

Column Chromatography for Product Purification

Following the synthesis of this compound, column chromatography is the primary method used for its purification. youtube.com This technique works on the same principles as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. orgsyn.org The crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column to separate the components. youtube.com

The choice of eluent is often guided by the results of preliminary TLC analysis. youtube.com For phenolic compounds, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from impurities. rochester.edu Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure this compound. youtube.com These pure fractions are then combined and the solvent is evaporated to yield the purified compound. orgsyn.org For phenolic compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated with triethylamine. rochester.edu

High-Performance Liquid Chromatography (HPLC) for Kinetic and Rate Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separations and quantitative analysis. researchgate.net It is particularly useful for studying the kinetics and reaction rates of chemical processes involving this compound.

In kinetic studies, HPLC can be used to accurately measure the concentration of reactants and products over time. By injecting aliquots of the reaction mixture into the HPLC system at specific time points, a chromatogram is generated where the peak area of each component is proportional to its concentration. This data allows for the determination of reaction rate constants and the elucidation of the reaction mechanism. HPLC with fluorescence detection can be a particularly sensitive method for analyzing phenolic compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Hologram QSAR (HQSAR) Model Development and Predictive Capability

Hologram QSAR (HQSAR) is a specific type of 2D QSAR method that uses molecular holograms, which are fragment fingerprints, as predictors of biological activity. This technique has been successfully applied to a series of this compound derivatives that act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

In a study involving 36 inhibitors, HQSAR models were developed for both AChE and BChE inhibition. nih.gov The models demonstrated strong predictive power, with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov These statistical parameters indicate a robust and reliable model capable of accurately predicting the inhibitory potency of new compounds within the same chemical class. nih.gov

Table 1: HQSAR Model Statistics for this compound Derivatives

Enzyme q² (Cross-validated) r² (Non-cross-validated)
AChE 0.787 nih.gov 0.965 nih.gov

The contribution maps generated from the HQSAR models revealed that the presence of aromatic fragments and long side chains in the molecular structure enhances the inhibitory activity. nih.gov This information is invaluable for the rational design of new, more potent cholinesterase inhibitors based on the this compound scaffold.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor), to form a stable complex. physchemres.orgnih.gov This method provides insights into the binding mode and the key interactions between the ligand and the active site of the target protein, which is crucial for understanding the mechanism of action and for structure-based drug design. biointerfaceresearch.com

In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their interactions with biological targets such as acetylcholinesterase. physchemres.org The process involves generating multiple conformations of the ligand and placing them into the binding site of the receptor. researchgate.net A scoring function is then used to estimate the binding affinity for each conformation, with the lowest binding energy representing the most stable and likely binding mode. biointerfaceresearch.com

Docking studies of this compound derivatives into the active site of AChE have helped to identify the key amino acid residues involved in the binding. physchemres.org These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the phenolic hydroxyl group and the tertiary amine of the diethylaminomethyl group are likely to form important hydrogen bonds and electrostatic interactions within the enzyme's active site. evitachem.com The insights gained from molecular docking, combined with QSAR studies, provide a powerful platform for the design and optimization of novel therapeutic agents based on the this compound structure. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.